Dual Metal-Ion Selectivity: GHLLC-QDs Detect Both Cu²⁺ and Ag⁺, Contrasting with Single-Ion Peptide Sensors
GHLLC-coated CdS quantum dots demonstrated selective optical detection of both Cu²⁺ and Ag⁺ ions with a reported sensitivity threshold below 0.5 µM (500 nM) [1]. In contrast, the widely studied copper-binding tripeptide Gly-Gly-His (GGH) immobilized on gold electrodes achieves a much lower detection limit for Cu²⁺ (~0.2 ppt, sub-picomolar) but exhibits no reported cross-reactivity with Ag⁺—its sensor architecture is optimized exclusively for copper [2]. The dual-selectivity profile of GHLLC represents a design trade-off: it sacrifices ultra-trace Cu²⁺ sensitivity in favor of broad-spectrum detection covering both Cu²⁺ and Ag⁺ in a single construct. This is functionally analogous to having two orthogonal sensor channels in one peptide coating.
| Evidence Dimension | Metal ion selectivity profile and detection limit |
|---|---|
| Target Compound Data | GHLLC-CdS QDs: Cu²⁺ and Ag⁺ detection, limit <0.5 µM (both ions) |
| Comparator Or Baseline | GGH-modified gold electrode: Cu²⁺ only, detection limit <0.2 ppt (~1 pM); no Ag⁺ response reported |
| Quantified Difference | GGH is >10⁵-fold more sensitive for Cu²⁺ but lacks Ag⁺ detection; GHLLC provides dual-ion coverage at moderate sensitivity |
| Conditions | GHLLC: fluorescence quenching assay on CdS QDs in aqueous solution, pH ~7–8; GGH: electrochemical anodic stripping voltammetry on gold electrode |
Why This Matters
For applications requiring simultaneous monitoring of both Cu²⁺ and Ag⁺ (e.g., environmental water analysis, industrial effluent screening), GHLLC-QDs offer a single-probe solution, eliminating the need for two separate sensor systems.
- [1] Gattás-Asfura, K. M. & Leblanc, R. M. Peptide-coated CdS quantum dots for the optical detection of copper(II) and silver(I). Chemical Communications, 2003, 2684–2685. DOI: 10.1039/B308991F. View Source
- [2] Yang, W. et al. Sub-ppt detection limits for copper ions with Gly-Gly-His modified electrodes. Chemical Communications, 2001, 1982–1983. DOI: 10.1039/B105863P. View Source
